amine](/img/structure/B15239924.png)
[2-(Cyclopropylmethoxy)ethyl](ethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)ethylamine involves several steps. One common method starts with the reaction of 4-[2-(cyclopropylmethoxy)ethyl]phenol with epichlorohydrin in the presence of a mild base and a polar protic solvent. This reaction produces 1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2,3-epoxy propane, which is then reacted with isopropylamine to yield the final product .
Industrial Production Methods
Industrial production methods for 2-(Cyclopropylmethoxy)ethylamine typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylmethoxy)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substituents.
Substitution: It undergoes nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylmethoxy)ethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a tool for studying biochemical pathways and enzyme interactions.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylmethoxy)ethylamine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Betaxolol: A cardioselective β-adrenoceptor antagonist used in the treatment of chronic cardiovascular diseases.
Propranolol: A non-selective β-adrenoceptor antagonist used for various cardiovascular conditions.
Atenolol: Another cardioselective β-adrenoceptor antagonist with similar applications.
Uniqueness
What sets 2-(Cyclopropylmethoxy)ethylamine apart from these similar compounds is its unique cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This structural feature can influence its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
2-(cyclopropylmethoxy)-N-ethylethanamine |
InChI |
InChI=1S/C8H17NO/c1-2-9-5-6-10-7-8-3-4-8/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
XMXZHYYYLGIBJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCOCC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


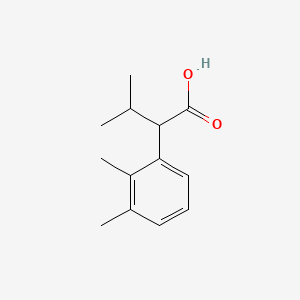
![2-Methyl-2,6-diazaspiro[3.5]nonane](/img/structure/B15239853.png)

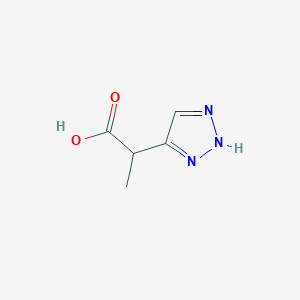
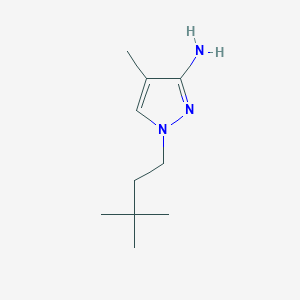
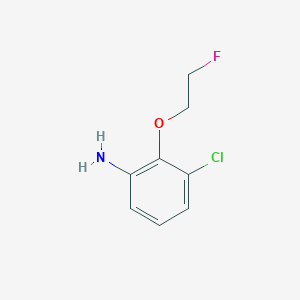
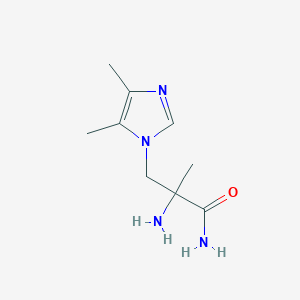
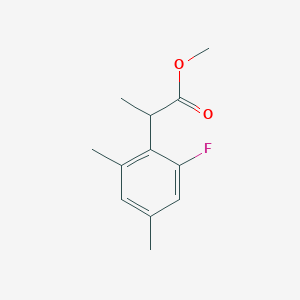

![4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239911.png)
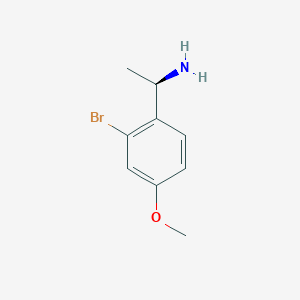
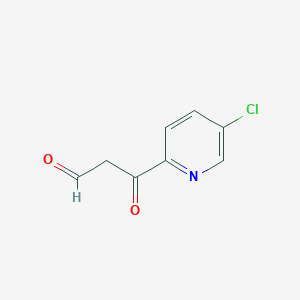
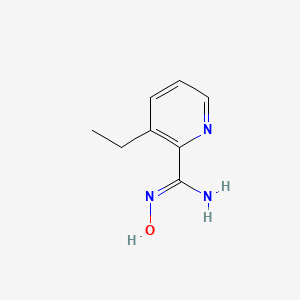
![2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239950.png)
